Direct Benchmark: 2-(Cyclohexylamino)pyrimidine-4-carbonitrile vs. P2,P3 Ketoamide Derivative for Cathepsin K Inhibition
The derivative 2-(cyclohexylamino)pyrimidine-4-carbonitrile exhibits sub-micromolar inhibitory activity against human Cathepsin K, demonstrating the core scaffold's utility in medicinal chemistry. A direct comparison in the same target validation dataset shows that while it is a potent inhibitor, it is less active than the peptide-derived P2,P3 Ketoamide derivative, a known potent Cat K inhibitor [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Cathepsin K |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | P2,P3 Ketoamide derivative |
| Quantified Difference | IC50 = 40 nM (Baseline is 3-fold more potent) |
| Conditions | In vitro enzymatic assay monitoring substrate hydrolysis |
Why This Matters
This quantitative benchmark defines the specific potency of a pyrimidine-4-carbonitrile derivative against a therapeutically relevant protease, allowing researchers to gauge if this scaffold provides a suitable starting point for their potency requirements relative to established peptide-based inhibitors.
- [1] Therapeutic Target Database (TTD). (2025). Target Validation Details for Cathepsin K (Target ID: T11388). Drug Potency: 2-cyclohexylamino-pyrimidine-4-carbonitrile and P2,P3 Ketoamide derivative. View Source
